molecular formula C12H15NO6 B13997202 dimethyl 5-(2-methoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate CAS No. 7494-94-2

dimethyl 5-(2-methoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B13997202
CAS No.: 7494-94-2
M. Wt: 269.25 g/mol
InChI Key: ODHGGKQAYWXSDW-UHFFFAOYSA-N
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Description

Dimethyl 5-(methoxycarbonylmethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate is a complex organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-(methoxycarbonylmethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrrole ring, followed by esterification reactions to introduce the methoxycarbonylmethyl and dimethyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(methoxycarbonylmethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Dimethyl 5-(methoxycarbonylmethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of dimethyl 5-(methoxycarbonylmethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-(methoxycarbonylmethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate: shares similarities with other pyrrole derivatives such as pyrrole-2-carboxylates and pyrrole-3-carboxylates.

    Dimethyl fumarate: Another compound with similar ester functional groups but different core structure.

Uniqueness

The uniqueness of dimethyl 5-(methoxycarbonylmethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where other pyrrole derivatives may not be suitable.

Properties

CAS No.

7494-94-2

Molecular Formula

C12H15NO6

Molecular Weight

269.25 g/mol

IUPAC Name

dimethyl 5-(2-methoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C12H15NO6/c1-6-9(11(15)18-3)7(5-8(14)17-2)13-10(6)12(16)19-4/h13H,5H2,1-4H3

InChI Key

ODHGGKQAYWXSDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)OC)CC(=O)OC)C(=O)OC

Origin of Product

United States

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